molecular formula C7H7BBrF3KNO2S B595736 Potassium (4-bromophenylsulfonamido)methyltrifluoroborate CAS No. 1286686-29-0

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate

Cat. No.: B595736
CAS No.: 1286686-29-0
M. Wt: 356.006
InChI Key: GVDACMJBKHMFLA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of potassium (4-bromophenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-bromophenylsulfonamide with potassium trifluoroborate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action for potassium (4-bromophenylsulfonamido)methyltrifluoroborate primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to form the reactive boronate species. This species then participates in the transmetalation step of the cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate can be compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium styryltrifluoroborate

These compounds share similar stability and reactivity patterns but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the 4-bromophenylsulfonamido group, which can impart distinct electronic and steric properties .

Properties

IUPAC Name

potassium;[(4-bromophenyl)sulfonylamino]methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrF3NO2S.K/c9-6-1-3-7(4-2-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDACMJBKHMFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678473
Record name Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286686-29-0
Record name Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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